1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanol
Overview
Description
1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanol is an organic compound characterized by the presence of both difluorophenyl and trifluoroethanol groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanol can be synthesized through several methods. One common approach involves the reaction of 3,5-difluorobenzaldehyde with trifluoroethanol in the presence of a suitable catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific desired properties.
Mechanism of Action
The mechanism by which 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroethanol group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and membranes. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
- 1-(2,5-Difluorophenyl)-2,2,2-trifluoroethanol
- 1-(4,5-Difluorophenyl)-2,2,2-trifluoroethanol
- 1-(3,4-Difluorophenyl)-2,2,2-trifluoroethanol
Uniqueness: 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional specificity can result in distinct chemical and biological properties compared to its isomers.
Properties
IUPAC Name |
1-(3,5-difluorophenyl)-2,2,2-trifluoroethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13/h1-3,7,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRIUQYQEJEUKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585378 | |
Record name | 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923690-98-6 | |
Record name | 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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